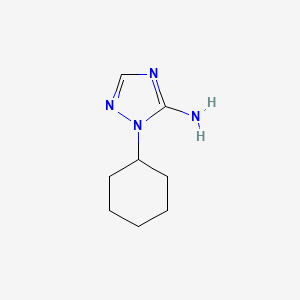
3-(Cyclohexylmethylamino)pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylmethylamino)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C12H16N4O2. It is also known as CP-122,288 and is a potent and selective antagonist of the dopamine D3 receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 3-(Cyclohexylmethylamino)pyrazine-2-carboxylic acid involves its binding to the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical regions of the brain. This binding blocks the activation of the receptor by dopamine, leading to a reduction in dopamine signaling in these regions of the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Cyclohexylmethylamino)pyrazine-2-carboxylic acid are primarily related to its interaction with the dopamine D3 receptor. This interaction can lead to a reduction in dopamine signaling in the mesolimbic and mesocortical regions of the brain, which are implicated in several neuropsychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Cyclohexylmethylamino)pyrazine-2-carboxylic acid in lab experiments include its high affinity for the dopamine D3 receptor and its potential therapeutic applications in various neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its complex synthesis process, its potential toxicity, and the need for specialized equipment and reagents.
Orientations Futures
There are several future directions for the research and development of 3-(Cyclohexylmethylamino)pyrazine-2-carboxylic acid. These include further studies on its potential therapeutic applications in various neuropsychiatric disorders, the development of more efficient synthesis methods, and the investigation of its potential toxicity and side effects. Additionally, research on the structure-activity relationship of this compound may lead to the development of more potent and selective dopamine D3 receptor antagonists.
Méthodes De Synthèse
The synthesis of 3-(Cyclohexylmethylamino)pyrazine-2-carboxylic acid is a complex process that involves several steps. It can be synthesized using various methods, including the Pd-catalyzed Suzuki coupling reaction and the Buchwald-Hartwig amination reaction. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment and reagents.
Applications De Recherche Scientifique
3-(Cyclohexylmethylamino)pyrazine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders, including schizophrenia, addiction, and Parkinson's disease.
Propriétés
IUPAC Name |
3-(cyclohexylmethylamino)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12(17)10-11(14-7-6-13-10)15-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOHLYVJVDSHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=NC=CN=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylmethylamino)pyrazine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![2-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556265.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)
![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)
![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)

